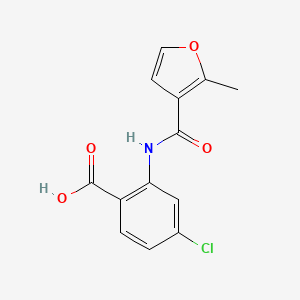4-Chloro-2-(2-methylfuran-3-amido)benzoic acid
CAS No.: 926263-39-0
Cat. No.: VC4326681
Molecular Formula: C13H10ClNO4
Molecular Weight: 279.68
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 926263-39-0 |
|---|---|
| Molecular Formula | C13H10ClNO4 |
| Molecular Weight | 279.68 |
| IUPAC Name | 4-chloro-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C13H10ClNO4/c1-7-9(4-5-19-7)12(16)15-11-6-8(14)2-3-10(11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) |
| Standard InChI Key | KDNZOROMLOGVFT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
4-Chloro-2-(2-methylfuran-3-amido)benzoic acid belongs to the class of aromatic carboxylic acids with the molecular formula C₁₃H₁₀ClNO₄ and a molecular weight of 279.68 g/mol . Its IUPAC name, 4-chloro-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid, reflects its substitution pattern: a chlorine atom at position 4 of the benzoic acid core, an amide-linked 2-methylfuran-3-carbonyl group at position 2, and a carboxylic acid moiety at position 1 .
Table 1: Key Structural and Computational Data
The compound’s planar structure suggests potential for π-π stacking interactions, while the chloro and amide groups may enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol . Computational models predict a collision cross-section of 159.5 Ų for the protonated form ([M+H]⁺), indicative of moderate molecular size and polarity .
Synthetic Methodologies and Precursor Pathways
Although no direct synthesis protocols for 4-chloro-2-(2-methylfuran-3-amido)benzoic acid are documented, analogous compounds suggest feasible routes. A two-step strategy could involve:
-
Amidation of 4-chloro-2-aminobenzoic acid with 2-methylfuran-3-carbonyl chloride.
-
Protection/deprotection of the carboxylic acid group to prevent side reactions .
For instance, Patent CN107935876B describes hydrogenation of nitro-substituted benzoyl benzoic acids using Raney nickel under hydrogen pressure (1–2 MPa) . Adapting this method, 4-chloro-2-nitrobenzoic acid could be reduced to the corresponding amine, followed by acylation with 2-methylfuran-3-carbonyl chloride . Alternative approaches might employ Friedel-Crafts acylation or Ullmann coupling for introducing the furan moiety, though steric hindrance from the methyl group could necessitate optimized catalysts .
Physicochemical and Spectroscopic Properties
Predicted properties derived from PubChemLite and related chlorobenzoic acids include:
-
Melting Point: Estimated 160–165°C based on analogs like 4-chloro-2-methylbenzoic acid (167–171°C) .
-
Solubility: Moderate solubility in DMSO and methanol, with limited aqueous solubility at neutral pH due to the carboxylic acid’s pKa (~3.6) .
-
Stability: Likely stable under inert atmospheres but susceptible to hydrolysis under acidic/basic conditions owing to the amide bond .
Spectroscopic characterization would require nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum should display signals for the furan’s β-protons (~6.5–7.5 ppm), methyl group (~2.5 ppm), and aromatic protons (~7.0–8.0 ppm) .
Analytical and Computational Data
Table 2: Predicted Collision Cross Sections for Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 280.03713 | 159.5 |
| [M+Na]⁺ | 302.01907 | 171.5 |
| [M-H]⁻ | 278.02257 | 162.9 |
These values aid in liquid chromatography-mass spectrometry (LC-MS) method development, particularly for metabolomics or pharmacokinetic studies.
Challenges and Future Directions
Key gaps include:
-
Experimental validation of synthetic routes and physicochemical properties.
-
Target identification through high-throughput screening or molecular docking studies.
-
Toxicity profiling to assess therapeutic potential.
Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s applications in medicinal chemistry and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume